molecular formula C14H17N3O4S2 B12342497 Ethyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate

Ethyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate

Cat. No.: B12342497
M. Wt: 355.4 g/mol
InChI Key: APXUQHGXSMWLMY-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Ethyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate typically involves multicomponent reactions, click reactions, and nano-catalysis. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . Industrial production methods often employ green chemistry principles to ensure cleaner reaction profiles and catalyst recovery .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, it has been shown to counteract the antagonizing effect of secreted frizzled related protein-1 (sFRP-1) against Wnt-3/frizzled interaction, thereby restoring cellular response to Wnt-3 stimulation . This interaction highlights its potential in modulating important biological pathways.

Comparison with Similar Compounds

Ethyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate is unique due to its specific structure and biological activities. Similar compounds include other thiazolidine derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug. These compounds share the thiazolidine motif but differ in their specific structures and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C14H17N3O4S2

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 5-ethyl-2-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C14H17N3O4S2/c1-3-7-5-8(13(20)21-4-2)12(22-7)16-10(18)6-9-11(19)17-14(15)23-9/h5,9H,3-4,6H2,1-2H3,(H,16,18)(H2,15,17,19)

InChI Key

APXUQHGXSMWLMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC(=N)S2)C(=O)OCC

Origin of Product

United States

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